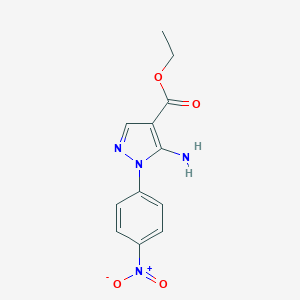

ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Overview

Description

Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a chemical compound with a molecular formula of C12H12N4O4. This compound is known for its potential applications in various fields, including pharmaceuticals and materials science. It features a pyrazole ring substituted with an amino group, a nitrophenyl group, and an ethyl ester group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents, such as alumina-silica-supported manganese dioxide in water . The reaction conditions often include room temperature and the use of green solvents to make the process environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Acidic or basic hydrolysis conditions can be employed to convert the ester group to a carboxylic acid.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of carboxylic acid derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, exhibit significant antibacterial and antifungal properties. A study demonstrated that modifications to the pyrazole ring can enhance antimicrobial efficacy against various pathogens. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death .

Anti-inflammatory Properties

This compound has shown potential as an anti-inflammatory agent. Research has highlighted its ability to reduce inflammation markers in vitro, suggesting mechanisms involving the inhibition of pro-inflammatory cytokines. This property opens avenues for developing treatments for inflammatory diseases such as arthritis .

Anticancer Potential

Studies have explored the anticancer properties of pyrazole derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promise in selectively inducing apoptosis in malignant cells while sparing normal cells .

Synthesis of Functional Materials

The compound serves as a building block for synthesizing functional materials, including polymers and nanocomposites. Its unique chemical structure allows it to participate in various polymerization reactions, leading to materials with enhanced mechanical and thermal properties. For instance, incorporating this compound into polymer matrices can improve their resistance to degradation under environmental stressors .

Dye Synthesis

This compound has been utilized in the synthesis of dyes due to its chromophoric properties. The compound's ability to absorb light at specific wavelengths makes it suitable for developing colorants used in textiles and coatings .

Case Study: Antimicrobial Efficacy

A study published in Applied Chemistry Research investigated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, showcasing its potential as a lead compound for antibiotic development .

Case Study: Anti-inflammatory Mechanism

Research conducted by Zia-ur-Rehman et al. focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The study reported a significant reduction in paw edema and serum levels of inflammatory cytokines after treatment with this compound, supporting its application in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The nitrophenyl group can also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

5-amino-1H-pyrazole-4-carbonitrile: Similar structure but with a nitrile group instead of an ester group.

1-(4-nitrophenyl)-3-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of an amino group.

Uniqueness

Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability

Biological Activity

Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (CAS No. 16459-35-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

- Molecular Formula : C12H12N4O4

- Molecular Weight : 276.25 g/mol

- IUPAC Name : this compound

- Purity : 97% .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The pyrazole ring system is known for its pharmacological versatility, particularly in anticancer and anti-inflammatory applications.

Anticancer Activity

Several studies have demonstrated the compound's efficacy against various cancer cell lines:

- Cell Lines Tested :

The compound exhibited significant antiproliferative effects across these cell lines, with growth inhibition percentages ranging from 43.9% to over 90%, depending on the concentration and duration of exposure .

In Vitro Studies

- Growth Inhibition :

- Mechanistic Insights :

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to the pyrazole ring or substituents can significantly alter its efficacy:

| Modification Type | Effect on Activity |

|---|---|

| Alkyl Substituents | Generally decrease activity |

| Aryl Substituents | Can enhance anticancer properties |

| Nitro Group | Essential for activity against certain cancer types |

Case Studies

A notable case study involved the synthesis of several derivatives based on the pyrazole framework, which were evaluated for their anticancer properties. One derivative achieved over 90% inhibition in non-small cell lung cancer models, indicating a strong correlation between structural modifications and enhanced biological activity .

Properties

IUPAC Name |

ethyl 5-amino-1-(4-nitrophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-14-15(11(10)13)8-3-5-9(6-4-8)16(18)19/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYXMFOQGPEJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369443 | |

| Record name | ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727756 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16459-35-1 | |

| Record name | ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.